molecular formula C22H27F3N6O B11236311 4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B11236311
M. Wt: 448.5 g/mol
InChI Key: NVCDNLODJTWQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and trifluoromethylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and trifluoromethylbenzoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and various chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-methylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular processes and lead to therapeutic effects, particularly in cancer cells .

Properties

Molecular Formula

C22H27F3N6O

Molecular Weight

448.5 g/mol

IUPAC Name

[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C22H27F3N6O/c1-16-15-19(29-9-7-28(2)8-10-29)27-21(26-16)31-13-11-30(12-14-31)20(32)17-3-5-18(6-4-17)22(23,24)25/h3-6,15H,7-14H2,1-2H3

InChI Key

NVCDNLODJTWQLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C

Origin of Product

United States

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